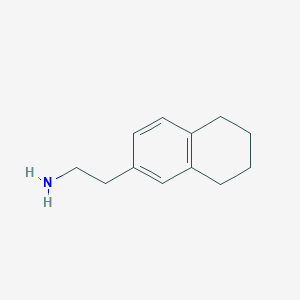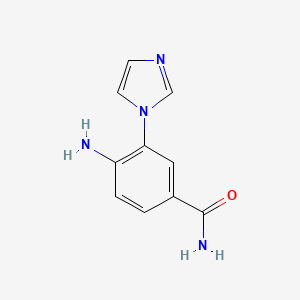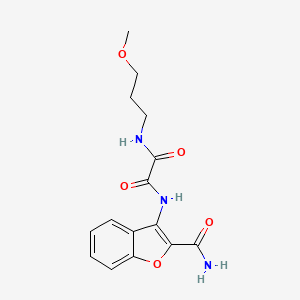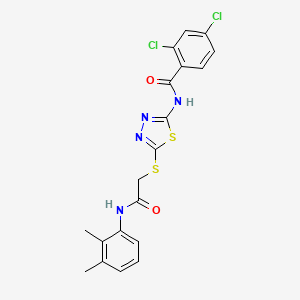
2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-” is a chemical compound with the molecular formula C10H13N and a molecular weight of 147.22 . It is also known as 5,6,7,8-tetrahydronaphthalen-2-amine.
Chemical Reactions Analysis
In the context of anaerobic degradation of polycyclic aromatic hydrocarbons, “2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-” may be involved in a series of reactions. These reactions include carboxylation to 2-naphthoic acid, formation of a coenzyme A thioester, and subsequent reduction to 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A (THNCoA), which is further reduced to hexahydro-2-naphthoyl-CoA (HHNCoA) by tetrahydronaphthoyl-CoA reductase .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-” include a melting point of 34-38 °C, a boiling point of 110 °C/5 mmHg, and a predicted density of 1.062±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Biodegradation of Polycyclic Aromatic Hydrocarbons
- A study highlighted the role of 5,6,7,8-tetrahydro-2-naphthoic acid, a related compound, in the anaerobic degradation pathway of naphthalene, suggesting its importance in environmental remediation of polycyclic aromatic hydrocarbons (Zhang et al., 2004).
Synthesis and Pharmacological Potential
- Research has been conducted on the synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, a conformationally restricted analog of 2-(3-pyridyl)ethylamine, indicating its potential in drug design (Dow & Schneider, 2001).
Hydrodenitrogenation Studies
- A study examined the hydrodenitrogenation of 1-naphthylamine over a sulfided NiMo/Al2O3 catalyst, producing compounds including 5,6,7,8-tetrahydro-1-naphthylamine. This research is vital for understanding catalytic reactions in organic chemistry (Zhao et al., 2003).
Development of Silicon-Based Drugs and Odorants
- A study developed a new building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, showing the compound's utility in creating novel drugs and odorants (Büttner et al., 2007).
Sulfonation and Derivative Synthesis
- Research on the sulfonation of derivatives of 5,6,7,8-tetrahydro-1-naphthylamine and 5,6,7,8-tetrahydro-2-naphthylamine has been conducted, indicating applications in chemical synthesis and potentially in the pharmaceutical industry (Courtin, 1981).
Synthetic Approaches to Tetrahydronaphthalene Derivatives
- A study focused on the selective ionic hydrogenation of 2,3-naphthalenediol to form 5,6,7,8-tetrahydro-2,3-naphthalenediol, showcasing innovative synthetic approaches in organic chemistry (Zhu et al., 2015).
Study of Solid State Disorder
- Solid state NMR and X-ray crystallographic investigations of tetrahydronaphthalene derivatives, including 5,6,7,8-tetrahydro-l-naphthoic acid, have been carried out to understand the dynamic disorder in solid states (Facey et al., 1996).
Intramolecular Alkylation Studies
- Research on intramolecular alkylation of the aromatic ring in tetrahydronaphthyl diazomethyl ketones, including studies on 5,6,7,8-tetrahydro-2-naphthyl compounds, contributes to the understanding of alkylation mechanisms in organic synthesis (Beames et al., 1974).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONXRIXRWSVVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2474262.png)
![4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2474263.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2474266.png)
![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2474271.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474272.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2474273.png)

![1-[(4-nitrobenzyl)oxy]-1H-imidazole](/img/structure/B2474276.png)
